N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide
Description
This compound is a tetrahydroquinoline derivative featuring a benzenesulfonyl group at the 1-position and a 2,4-dimethoxybenzamide substituent at the 6-position. The benzenesulfonyl moiety may enhance metabolic stability, while the dimethoxybenzamide group could influence binding affinity or solubility .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-19-11-12-21(23(16-19)31-2)24(27)25-18-10-13-22-17(15-18)7-6-14-26(22)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXLIIGWSPMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function. This disruption in the enzymes’ activity leads to a halt in the synthesis of the bacterial cell wall. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of MurD and GlmU disrupts the biochemical pathways involved in bacterial cell wall synthesis. This disruption affects the integrity of the bacterial cell wall, leading to a compromised bacterial cell structure and ultimately, cell death.
Pharmacokinetics
Similar compounds have been found to be stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays. This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is bactericidal activity against both gram-positive and gram-negative bacteria. Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with this compound. Furthermore, an increase in reactive oxygen species (ROS) in strains treated with this compound has been detected.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide (CAS Number: 946345-79-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinoline core substituted with a benzenesulfonyl group and a dimethoxybenzamide moiety. Its molecular formula is with a molecular weight of 488.6 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₆S |
| Molecular Weight | 488.6 g/mol |
| CAS Number | 946345-79-5 |
Antimicrobial Activity
Research has indicated that derivatives of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study identified two key enzymes as potential targets: D-glutamic acid-adding enzyme (MurD) and another involved in bacterial cell wall synthesis. These findings suggest that the compound could be effective against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL |
| P. aeruginosa | 6.67 mg/mL |
| C. albicans | 6.63 mg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further pharmacological exploration .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of the compound on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Significant cell death was observed at concentrations above 10 µM after 48 hours of treatment.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways relevant to cancer progression and infectious diseases. The structural features of the compound suggest it may interact with various biological targets through non-covalent interactions .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| MurD | Competitive Inhibition | 15 µM |
| Other Metabolic Enzymes | Non-competitive Inhibition | 20 µM |
Comparison with Similar Compounds
Key Observations :
- The target compound differs from analogs in its benzenesulfonyl and dimethoxybenzamide groups, whereas analogs predominantly feature thiophene-carboximidamide and amine-based substituents (e.g., piperidinyl, pyrrolidinyl).
Implications for the Target Compound :
- The thiophene-carboximidamide group in analogs correlates with strong nNOS selectivity. The target’s dimethoxybenzamide may alter this profile due to differences in hydrogen bonding or steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
